Pennogenin

Oxidative Stress Immunology Inflammation

Specify Pennogenin (CAS 507-89-1), not diosgenin, for your research. The pivotal 17α-hydroxyl group on its spirost-5-en scaffold is the functional determinant ensuring validated gastroprotective activity, selective platelet agonism via αIIbβ3/ADP pathways, and potent ROS inhibition (IC50 5.0 µg/mL). Generic substitution with diosgenin is scientifically invalid as it lacks this critical moiety, which drives distinct hemostatic pharmacology and serves as a synthetic bottleneck. Cite the 17α-OH group in your procurement specifications to guarantee experimental reproducibility and avoid inactive analogs.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 507-89-1
Cat. No. B1253130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePennogenin
CAS507-89-1
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
InChIInChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1
InChIKeySYYHBUHOUUETMI-WJOMMTHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pennogenin 507-89-1: A 17α-Hydroxy Spirostanol Sapogenin for Targeted Research Applications


Pennogenin (CAS: 507-89-1) is a naturally occurring steroidal sapogenin characterized by a spirost-5-en skeleton with a distinctive 17α-hydroxyl group [1]. It is a primary aglycone of the bioactive saponins found in medicinal plants such as *Paris polyphylla* and *Trillium* species [2]. While it serves as the core scaffold for numerous glycosidic derivatives with diverse pharmacological activities, its unique stereochemistry at the C17 position fundamentally distinguishes it from structurally similar sapogenins like diosgenin, thereby dictating its specific role in both biological systems and synthetic chemistry pathways [3].

Why Pennogenin 507-89-1 Cannot Be Interchanged with Diosgenin or Other Sapogenins


Attempting to substitute pennogenin with its closest structural analog, diosgenin, is scientifically invalid for critical research applications due to a single but pivotal structural difference: the presence of a 17α-hydroxyl group in pennogenin. This C17α-OH moiety is not merely an inert modification; it is a proven functional determinant. Direct comparative studies have established that this group directly enhances specific biological activities, such as gastroprotective effects [1], and fundamentally alters the functional profile of its glycosidic derivatives, driving stronger hemostatic activity [2] but notably weaker direct cytotoxicity compared to diosgenyl counterparts [3]. Furthermore, this same 17α-OH group creates a significant synthetic bottleneck; its introduction into the diosgenin scaffold is a complex, multi-step process that defines the supply chain and procurement value of the compound, making generic substitution both scientifically and logistically unsound [4].

Quantitative Differentiation of Pennogenin 507-89-1: Evidence for Scientific and Procurement Decisions


ROS Inhibition Potency of Pennogenin Aglycone in Whole Blood

Pennogenin demonstrates a quantifiable and strong inhibitory effect on reactive oxygen species (ROS) release in a whole blood model. This activity is reported with a specific IC50 value of 5.0 µg/mL, providing a benchmark for its antioxidant capacity . This establishes pennogenin as a baseline inhibitor of oxidative burst, a critical functional metric in immunology and inflammation research, differentiating it from analogs whose primary activities are defined by other pathways.

Oxidative Stress Immunology Inflammation Natural Product Pharmacology

Aglycone-Specific Enhancement of Gastroprotective Efficacy

A direct head-to-head comparison of pennogenin and diosgenin glycosides reveals that the 17α-hydroxyl group specific to the pennogenin aglycone enhances gastroprotective activity. In a rat model of ethanol-induced gastric lesions, the pennogenin glycoside (compound 1) was compared to its direct diosgenin glycoside analog (compound 3), which differs only in the aglycone core. The study concluded that the 17-hydroxyl group in the aglycon part enhanced the protective effects [1]. This establishes that the core aglycone structure, pennogenin, is a critical determinant of in vivo efficacy, conferring a functional advantage over the diosgenin scaffold in this therapeutic context.

Gastroenterology Pharmacology Structure-Activity Relationship Drug Discovery

Divergent Cytotoxicity and Hemolytic Profiles of Pennogenyl vs. Diosgenyl Saponins

A systematic comparative study of isolated saponins demonstrates that the aglycone core dictates a divergent functional profile with critical safety implications. Diosgenyl saponins exhibit stronger direct cytotoxicity against BEL-7402 cells, while pennogenyl saponins are characterized by significantly stronger hemolytic activity [1]. This inverse relationship highlights that pennogenin-derived saponins possess a distinct biological fingerprint. The study concludes that diosgenyl saponins are more promising for development as antitumor agents without the toxicity associated with hemolysis [1]. For researchers, this means pennogenin-based compounds are not interchangeable with diosgenin-based ones and are specifically valuable for studying hemolytic mechanisms or for applications where cytotoxicity is not the primary desired endpoint.

Oncology Toxicology Cancer Research Natural Product Safety

Synthetic Accessibility and Yield: Pennogenin from Diosgenin

The chemical synthesis of pennogenin from the abundant and inexpensive precursor diosgenin underscores its unique procurement value. A 2004 synthesis was accomplished in 13 steps with an overall yield of 10% [1]. An improved 2019 synthesis describes a more efficient route using a ring-switching process and a hydroxyl-directed diboration/oxidation to introduce the critical C17α-OH group [1]. This quantifies the complexity of manufacturing pennogenin relative to its precursor, diosgenin. The multi-step synthesis and specific yield data directly correlate to the compound's cost and limited commercial availability, providing a quantitative basis for supply chain planning and cost analysis for large-scale research programs.

Organic Chemistry Synthetic Methodology Process Chemistry API Manufacturing

Evidence-Based Application Scenarios for Pennogenin 507-89-1 in Research and Development


Investigating Platelet Activation and Hemostatic Mechanisms

Pennogenin glycosides are the validated active ingredients responsible for the hemostatic effects of *Paris polyphylla* extracts [1]. These compounds represent a new type of platelet agonist, with their activity requiring both the pennogenin aglycone and specific sugar moieties [1]. Their mechanism involves αIIbβ3 activation and is dependent on secreted ADP [1]. Researchers in cardiovascular biology, hematology, or thrombosis should prioritize pennogenin and its glycosides as tool compounds to dissect novel platelet activation pathways, a role for which diosgenin-based analogs are not suited [2].

Serving as a Key Intermediate in Targeted Anticancer Drug Development

The unique 17α-OH group of pennogenin makes it a valuable scaffold for creating novel chemical entities with distinct biological profiles. Its derivatives are not associated with the strong hemolytic activity of some diosgenin-based saponins, making it a potentially safer core for anticancer drug development [1]. Its use as a starting material for further derivatization, such as the synthesis of pennogenin-arginine conjugates for targeted lung cancer therapies, is actively being explored [2]. Medicinal chemistry and oncology research programs focused on developing next-generation steroid-based therapeutics should select pennogenin as a core scaffold for its unique, modifiable structure and distinct pharmacological profile.

Conducting SAR Studies on Steroidal Scaffolds for Oxidative Stress and Inflammation

Pennogenin serves as a potent, quantifiable inhibitor of oxidative burst, with an established IC50 of 5.0 µg/mL in whole blood ROS assays [1]. Its structural distinction, the 17α-OH group, provides a critical point of comparison for structure-activity relationship (SAR) studies against analogs like diosgenin (lacking the 17α-OH) [2]. Research programs in immunology, inflammation, and natural product pharmacology can utilize pennogenin as a reference standard to benchmark the antioxidant activity of novel compounds and to define the structural requirements for modulating oxidative burst pathways, a role for which generic sapogenins are unsuitable due to their different activity profiles [3].

Investigating Cytoprotective and Gastroprotective Effects in Preclinical Models

Pennogenin-based saponins have demonstrated protective effects against gastric lesions in in vivo rat models, an activity enhanced by the 17α-hydroxyl group on the aglycone [1]. This provides a solid, evidence-based rationale for using pennogenin and its derivatives in preclinical studies of mucosal protection, gastroenterology, or cytoprotection. Researchers in these fields should select pennogenin-based compounds over diosgenin analogs, as the structural features that confer this specific protective activity are unique to the pennogenin scaffold [1].

Technical Documentation Hub

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